
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione is a diazo compound characterized by the presence of a diazo group (-N=N-) and a sulfanylidenepyrrolidinyl moiety Diazo compounds are known for their versatility in organic synthesis, serving as intermediates in the formation of various complex molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione typically involves the diazotization of a suitable precursor. One common method is the reaction of a 1,3-diketone with a diazo transfer reagent such as p-toluenesulfonyl azide or methanesulfonyl azide. The reaction is usually carried out in the presence of a base, such as potassium ethoxide or triethylamine, in a suitable solvent like ethanol or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazo group to an amine.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the diazo group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: It can be used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism by which 2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione exerts its effects involves the generation of reactive intermediates, such as carbenes or nitrenes, upon decomposition of the diazo group. These intermediates can then participate in various chemical reactions, including insertion, addition, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazo-1,3-indanedione: Another diazo compound with a similar structure but different reactivity and applications.
2-Diazo-5,5-dimethylcyclohexane-1,3-dione: A cyclic diazo compound with distinct chemical properties and uses.
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H9N3O2S |
|---|---|
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
2-diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H9N3O2S/c1-5(12)7(10-9)8(13)11-4-2-3-6(11)14/h2-4H2,1H3 |
InChI-Schlüssel |
QOEPZKBNPGXERY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


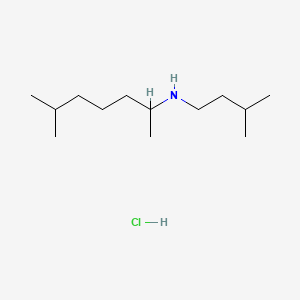
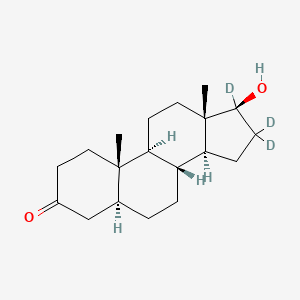

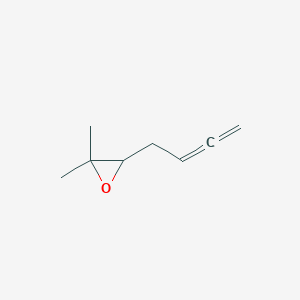

![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
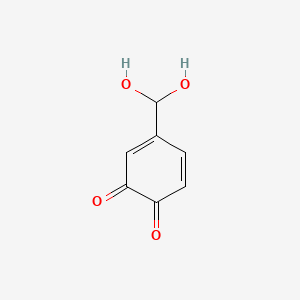
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
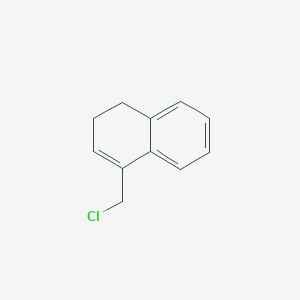
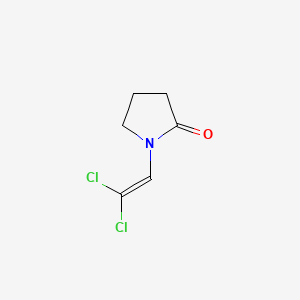
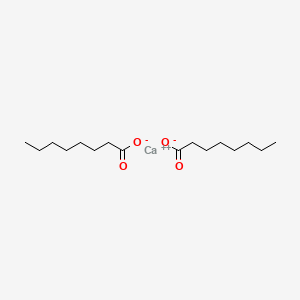

![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
